molecular formula C19H20BrN3O4 B12639593 2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid

2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid

Cat. No.: B12639593
M. Wt: 434.3 g/mol
InChI Key: IYKBSNPCUSOZJE-UHFFFAOYSA-N
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Description

2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid is a complex organic compound that features a piperazine ring substituted with a benzyl group and a 2-bromo-6-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.

    Bromination and Nitration: The 2-bromo-6-nitrophenyl group can be introduced through a sequence of bromination and nitration reactions on an aromatic precursor.

    Final Coupling: The final step involves coupling the substituted piperazine with acetic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the aromatic ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: It can be used in studies to understand the interaction of piperazine derivatives with biological targets.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Benzyl-1-(2-chloro-6-nitrophenyl)piperazin-2-yl]acetic acid
  • 2-[4-Benzyl-1-(2-bromo-4-nitrophenyl)piperazin-2-yl]acetic acid
  • 2-[4-Benzyl-1-(2-bromo-6-methylphenyl)piperazin-2-yl]acetic acid

Uniqueness

The uniqueness of 2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and nitro groups on the aromatic ring can provide unique electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20BrN3O4

Molecular Weight

434.3 g/mol

IUPAC Name

2-[4-benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid

InChI

InChI=1S/C19H20BrN3O4/c20-16-7-4-8-17(23(26)27)19(16)22-10-9-21(13-15(22)11-18(24)25)12-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,24,25)

InChI Key

IYKBSNPCUSOZJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C3=C(C=CC=C3Br)[N+](=O)[O-]

Origin of Product

United States

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